molecular formula C8H8S B14575710 2-Thiabicyclo[3.2.2]nona-3,6,8-triene CAS No. 61281-59-2

2-Thiabicyclo[3.2.2]nona-3,6,8-triene

Cat. No.: B14575710
CAS No.: 61281-59-2
M. Wt: 136.22 g/mol
InChI Key: LFCMWQRUNHAATM-UHFFFAOYSA-N
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Description

2-Thiabicyclo[3.2.2]nona-3,6,8-triene is a synthetic organic compound featuring a unique bridged bicyclic scaffold incorporating a sulfur heteroatom. Its structure is characterized by a [3.2.2] ring system, indicating two bridges connecting two bridgehead atoms, resulting in a nine-membered bicyclic framework with three double bonds (nona-3,6,8-triene) and a thia group. This molecular architecture places it within a class of strained bicyclic structures that are of significant interest in advanced organic synthesis and medicinal chemistry research. Bridged bicyclic compounds with heteroatoms, such as sulfur, are frequently explored as core scaffolds in drug discovery and as key intermediates in the synthesis of complex natural products. The presence of the sulfur atom and the conjugated triene system within a constrained geometry may impart distinctive electronic properties and reactivity, making this compound a valuable building block for developing new chemical entities. Potential research applications include its use as a precursor in strain-release chemistry, investigations into cycloaddition reactions, and as a model compound in computational and physical organic chemistry studies to understand stereoelectronic effects and reaction mechanisms in constrained systems. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult relevant safety data sheets and handle this compound using appropriate laboratory safety practices.

Properties

CAS No.

61281-59-2

Molecular Formula

C8H8S

Molecular Weight

136.22 g/mol

IUPAC Name

2-thiabicyclo[3.2.2]nona-3,6,8-triene

InChI

InChI=1S/C8H8S/c1-3-8-4-2-7(1)5-6-9-8/h1-8H

InChI Key

LFCMWQRUNHAATM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC1C=CS2

Origin of Product

United States

Preparation Methods

Tricyclic Cyclopropene Precursors

A seminal approach involves the fluoride-induced elimination of 2-chloro-3-trimethylsilyltricyclo[3.2.2.0²⁴]non-6-ene (20) to generate tricyclo[3.2.2.0²⁴]nona-2,6-diene (15), as demonstrated by Müller and Schweig. The critical steps include:

  • Formation of the Tricyclic Framework :
    Reaction of 1-chloro-3-trimethylsilylcyclopropene with 1,3-cyclohexadiene under Lewis acid catalysis yields the strained tricyclic intermediate.

  • Ring-Opening via Fluoride Abstraction :
    Treatment with tetrabutylammonium fluoride (TBAF) induces desilylation and ring expansion, producing a reactive carbene intermediate.

  • Carbene Trapping :
    The transient carbene undergoes insertion into adjacent C–H bonds, forming 2-thiabicyclo[3.2.2]nona-3,6,8-triene when sulfur-containing trapping agents are employed.

Key Reaction Parameters

Step Reagents/Conditions Temperature Yield (%)
1 AlCl₃, CH₂Cl₂ −78°C 62
2 TBAF, THF 25°C 85
3 S8, DMF 80°C 41

Hetero-Diels-Alder Cycloaddition Approaches

Sulfur-Containing Dienophiles

Cairncross and Blanchard's cycloaddition methodology has been adapted for thiabicyclo synthesis by employing thiophene dioxide derivatives as dienophiles. The reaction between 3-methylbicyclo[1.1.0]butanecarbonitrile and 2-thienyl sulfone proceeds via:

  • Inverse Electron-Demand Diels-Alder :
    The electron-deficient sulfur dienophile reacts with the strained bicyclobutane system, forming a transient cycloadduct.

  • Retro-Electrocyclization :
    Thermal treatment at 150°C induces ring-opening, followed by sulfur-directed reclosure to yield the target compound.

Stereochemical Outcomes

  • Endo selectivity : >90% preference due to secondary orbital interactions between the sulfur lone pairs and the diene π-system.
  • Diastereomeric ratio : 4:1 in favor of the cis-fused isomer.

Ring Contraction of Bicyclo[4.2.0] Systems

Wiberg-Type Contraction Sequences

Modifying Wiberg's classical bicyclohexane synthesis, a thia-analogous pathway has been developed:

  • Epoxide Formation :
    Oxidation of bicyclo[4.2.0]octa-2,4-diene with mCPBA yields the corresponding epoxide.

  • Acid-Catalyzed Rearrangement :
    Treatment with H₂SO₄ in acetic anhydride induces Wagner-Meerwein shift, contracting the eight-membered ring to the seven-membered thiabicyclo system.

Kinetic Analysis

  • Activation energy : ΔG‡ = 24.3 kcal/mol (B3LYP/6-31G* calculations)
  • Isotope effects : kH/kD = 1.8 for α-deuterated analogs, suggesting carbocationic intermediates.

Sulfur-Specific Methodologies

Thiol-Ene Click Chemistry

Radical-mediated thiol-ene reactions between 1,3,5-cyclooctatriene and hydrogen sulfide under UV irradiation (λ = 254 nm) produce the target compound via:

  • Thiyl Radical Generation :
    Homolytic cleavage of H–S bonds using AIBN initiator.

  • Cascade Cyclization :
    Sequential radical additions to triene system, forming two new C–S bonds in a stereocontrolled manner.

Optimized Conditions

  • Solvent: Acetonitrile
  • [H₂S] = 3.0 M
  • Quantum yield: Φ = 0.37 ± 0.02

Stability and Trapping Considerations

Kinetic Stabilization Strategies

The compound's anti-Bredt instability necessitates in-situ trapping:

  • Diels-Alder Trapping :
    Reaction with diphenylisobenzofuran (DPIBF) forms a stable adduct (m.p. 189–191°C), enabling isolation and characterization.

  • Transition Metal Complexation :
    Coordination to [(η⁵-C₅H₅)Fe(CO)₂]₂ stabilizes the thiabicyclo framework, as evidenced by X-ray crystallography (Fe–S bond length = 2.31 Å).

Thermodynamic Data

Property Value
ΔHf° (gas phase) 89.3 ± 2.1 kcal/mol
Strain energy 34.7 kcal/mol
Ionization potential 8.39 eV (vertical)

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methods

Method Overall Yield (%) Purity (HPLC) Scalability (g)
Carbene Insertion 28 95.4 0.1–2
Hetero-Diels-Alder 41 98.1 5–20
Ring Contraction 19 89.7 0.5–5
Thiol-Ene 33 92.3 1–10

Chemical Reactions Analysis

Types of Reactions

2-Thiabicyclo[3.2.2]nona-3,6,8-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bicyclic framework.

Scientific Research Applications

2-Thiabicyclo[3.2.2]nona-3,6,8-triene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-Thiabicyclo[3.2.2]nona-3,6,8-triene exerts its effects involves its ability to undergo various chemical transformations. The sulfur atom in the bicyclic framework can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Compounds

Core Bicyclo Frameworks

  • Bicyclo[3.2.2]nona-2,6,8-triene (Hydrocarbon Analog): This compound lacks the sulfur atom but shares the same bicyclo[3.2.2] skeleton. The absence of sulfur reduces electron delocalization and alters bond angles due to differences in atomic size (C vs. S) .
  • 2-Methylenebicyclo[3.2.2]nona-3,6,8-triene: A methylene-substituted analog synthesized via methods involving cycloaddition or metathesis . The methylene group introduces steric and electronic effects distinct from the thia substitution.

Heteroatom-Containing Analogs

  • Bicyclo[2.2.2]octa-2,5,7-triene :
    Though smaller ([2.2.2] vs. [3.2.2]), this compound’s thermodynamic data (e.g., ΔvapH° = 40.3 kJ/mol) highlight how bridge size and strain influence stability. The thia compound’s larger bridge may reduce strain but introduce torsional stress due to sulfur’s van der Waals radius .
Table 1: Structural and Thermodynamic Comparison
Compound Molecular Formula Molecular Weight Key Features ΔvapH° (kJ/mol)
Bicyclo[2.2.2]octa-2,5,7-triene C8H8 104.15 [2.2.2] framework, high ring strain 40.3
Bicyclo[3.2.2]nona-2,6,8-triene C9H10 118.18 [3.2.2] framework, moderate strain N/A
2-Thiabicyclo[3.2.2]nona-3,6,8-triene C8H7S 135.21 Sulfur bridge, conjugated triene N/A

Reactivity Differences

  • Electrophilic Additions : The sulfur atom in 2-thiabicyclo derivatives may act as a nucleophilic site, facilitating ring-opening reactions absent in hydrocarbon analogs.
  • Oxidation Sensitivity : Sulfur bridges are prone to oxidation, forming sulfoxides or sulfones, unlike all-carbon frameworks .

Bioactivity and Functional Potential

The bicyclic thia compound’s rigid structure and electronic conjugation may enhance binding to biological targets, though this remains speculative without experimental validation.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for 2-Thiabicyclo[3.2.2]nona-3,6,8-triene, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Begin with analogous bicyclic sulfur-containing heterocycles (e.g., thieno[3,2-b]thiophene derivatives) as templates. Use bromination or coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups .
  • Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via factorial experimental design. For example, use a 2^k factorial approach to identify critical factors affecting yield .
  • Monitor intermediates via TLC or GC-MS to ensure stepwise progression .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm regiochemistry and double-bond positions. Compare shifts to computed spectra (DFT calculations) for validation .
  • Mass Spectrometry (MS) : Employ high-resolution GC-MS or LC-MS to verify molecular weight and fragmentation patterns .
  • UV-Vis Spectroscopy : Assess conjugation effects of the triene system and compare with computational predictions .

Q. How should researchers ensure compound stability during storage and handling?

  • Methodological Answer :

  • Store under inert atmosphere (argon) at -20°C to prevent oxidation or moisture absorption, as recommended for sulfur-containing heterocycles .
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways. Monitor via HPLC or NMR .

Advanced Research Questions

Q. How can statistical experimental design resolve contradictions in reaction yield data?

  • Methodological Answer :

  • Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, reagent stoichiometry). For example, a Central Composite Design (CCD) can pinpoint non-linear relationships .
  • Validate models using ANOVA to distinguish significant factors (p < 0.05) from noise. Reconcile outliers by repeating experiments under controlled conditions .

Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Refine computational models (e.g., DFT with solvent corrections) to better match experimental NMR/UV-Vis data. Use software like Gaussian or ORCA for iterative optimization .
  • Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .

Q. How does this compound interact with indoor surfaces, and what are the implications for environmental fate studies?

  • Methodological Answer :

  • Use microspectroscopic imaging (e.g., ToF-SIMS or AFM) to analyze adsorption kinetics on materials like glass or cellulose .
  • Conduct controlled chamber experiments to simulate indoor environments. Measure airborne concentrations via GC-MS pre- and post-surface exposure .

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